Lipophilicity Comparison: XLogP Differentiates Target Compound from Chloro and Des-Bromo Analogs
The target compound 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide exhibits an XLogP of 4.6, which is significantly higher than its closest structural analog, N-(4-bromophenyl)-2-chloro-benzamide (XLogP not directly listed but its regioisomer 4-Bromo-N-(2-chlorophenyl)benzamide has a LogP of 4.07, establishing a comparable baseline for mono-bromo, mono-chloro benzamides) [1]. Furthermore, the des-bromo analog N-(4-bromo-2-chlorophenyl)benzamide (CAS 902091-22-9) has a lower molecular weight (310.57 g/mol) and lacks the second bromine atom, which would result in a substantially lower LogP. The elevated XLogP of 4.6 indicates stronger lipophilic character, which is critical for membrane permeability and target engagement in both antimicrobial and central nervous system-targeting drug discovery programs.
| Evidence Dimension | Calculated Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.6 |
| Comparator Or Baseline | 4-Bromo-N-(2-chlorophenyl)benzamide: LogP = 4.07; N-(4-bromo-2-chlorophenyl)benzamide: estimated LogP < 4.0 |
| Quantified Difference | Δ LogP ≥ 0.53 (higher lipophilicity for target compound) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher LogP directly impacts membrane permeation and target tissue distribution, making the di-bromo compound a superior candidate for applications requiring enhanced lipophilic drug delivery or agrochemical environmental persistence.
- [1] Chemsrc. 4-Bromo-N-(2-chlorophenyl)benzamide. LogP: 4.07. https://m.chemsrc.com (accessed 2026-04-28). View Source
